1-[3-(Trifluoromethyl)phenyl]-4-(2,4,5-trimethylbenzenesulfonyl)piperazine
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Overview
Description
1-[3-(Trifluoromethyl)phenyl]-4-(2,4,5-trimethylbenzenesulfonyl)piperazine is an organic compound with the molecular formula C20H23F3N2O2S. This compound is known for its unique chemical structure, which includes a trifluoromethyl group and a sulfonyl group attached to a piperazine ring.
Mechanism of Action
Target of Action
The primary target of 1-[3-(Trifluoromethyl)phenyl]-4-(2,4,5-trimethylbenzenesulfonyl)piperazine, also known as TFMPP, is the serotonin receptor . Serotonin receptors play a crucial role in regulating mood, anxiety, and happiness.
Mode of Action
TFMPP acts as a serotonergic agonist . This means it binds to serotonin receptors and mimics the effects of serotonin, a neurotransmitter that contributes to feelings of well-being and happiness .
Biochemical Pathways
Upon binding to the serotonin receptors, TFMPP triggers a series of biochemical reactions that lead to the activation of various signaling pathways. These pathways are involved in mood regulation, anxiety, and other psychological functions . .
Result of Action
The binding of TFMPP to serotonin receptors and the subsequent activation of signaling pathways can lead to changes in mood and behavior. As a serotonergic agonist, TFMPP may have antidepressant and anxiolytic effects . .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-[3-(Trifluoromethyl)phenyl]-4-(2,4,5-trimethylbenzenesulfonyl)piperazine typically involves the reaction of 1-[3-(trifluoromethyl)phenyl]piperazine with 2,4,5-trimethylbenzenesulfonyl chloride under basic conditions. The reaction is usually carried out in an organic solvent such as dichloromethane or chloroform, with a base like triethylamine or sodium hydroxide to facilitate the reaction .
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization or chromatography are employed to obtain the compound in high purity .
Chemical Reactions Analysis
Types of Reactions
1-[3-(Trifluoromethyl)phenyl]-4-(2,4,5-trimethylbenzenesulfonyl)piperazine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: The compound can undergo nucleophilic substitution reactions, where the sulfonyl group can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles like amines or thiols in the presence of a base.
Major Products Formed
Oxidation: Formation of sulfoxides or sulfones.
Reduction: Formation of the corresponding amine.
Substitution: Formation of substituted piperazine derivatives.
Scientific Research Applications
1-[3-(Trifluoromethyl)phenyl]-4-(2,4,5-trimethylbenzenesulfonyl)piperazine has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Studied for its interactions with biological macromolecules.
Medicine: Investigated for its potential therapeutic effects, particularly as a serotonergic agonist.
Industry: Utilized in the development of new materials and agrochemicals
Comparison with Similar Compounds
Similar Compounds
1-(3-(Trifluoromethyl)phenyl)piperazine: A related compound with similar serotonergic activity.
Benzylpiperazine: Another piperazine derivative with psychoactive properties.
N-(α,α,α-Trifluoro-3-tolyl)piperazine: A compound with a trifluoromethyl group similar to 1-[3-(Trifluoromethyl)phenyl]-4-(2,4,5-trimethylbenzenesulfonyl)piperazine.
Uniqueness
This compound is unique due to the presence of both trifluoromethyl and sulfonyl groups, which contribute to its distinct chemical and pharmacological properties. These functional groups enhance its stability and reactivity, making it a valuable compound in various research fields .
Properties
IUPAC Name |
1-[3-(trifluoromethyl)phenyl]-4-(2,4,5-trimethylphenyl)sulfonylpiperazine |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H23F3N2O2S/c1-14-11-16(3)19(12-15(14)2)28(26,27)25-9-7-24(8-10-25)18-6-4-5-17(13-18)20(21,22)23/h4-6,11-13H,7-10H2,1-3H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BAUHNEPXJBFTIJ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1C)S(=O)(=O)N2CCN(CC2)C3=CC=CC(=C3)C(F)(F)F)C |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H23F3N2O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
412.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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